molecular formula C9H11ClN4 B13208584 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine

1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B13208584
M. Wt: 210.66 g/mol
InChI Key: HIUMSUSQTXMMCE-UHFFFAOYSA-N
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Description

1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom and a butan-2-yl group in its structure makes it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine derivatives. One common method includes the cyclization of 4-chloro-3-nitropyrazole with butan-2-amine under reflux conditions in the presence of a suitable catalyst . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-D]pyrimidine derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

1-butan-2-yl-4-chloropyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H11ClN4/c1-3-6(2)14-9-7(4-13-14)8(10)11-5-12-9/h4-6H,3H2,1-2H3

InChI Key

HIUMSUSQTXMMCE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C=N1)C(=NC=N2)Cl

Origin of Product

United States

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